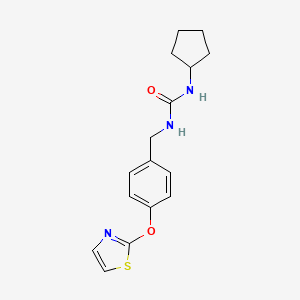

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea is a chemical compound with a unique structure that makes it an ideal candidate for studying various biological pathways and developing new therapeutic interventions. This compound is characterized by the presence of a cyclopentyl group, a thiazol-2-yloxy group, and a benzylurea moiety, which contribute to its diverse chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea typically involves the reaction of cyclopentyl isocyanate with 4-(thiazol-2-yloxy)benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazol-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antibacterial properties. The structural features of 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea suggest it may also possess similar activities. Preliminary studies could involve:

- In vitro testing against common bacterial strains to evaluate its efficacy.

- Mechanistic studies to understand how it interacts with bacterial cell walls or metabolic pathways.

Anti-inflammatory Properties

Thiazole derivatives are known for their anti-inflammatory effects. Investigating the compound's ability to modulate inflammatory pathways could provide insights into its therapeutic potential for conditions such as arthritis or other inflammatory disorders.

Cancer Research

The urea moiety is prevalent in many anticancer agents. Studies could focus on:

- Cell line assays to assess cytotoxicity against various cancer types.

- Target identification to determine specific pathways affected by the compound.

Future Research Directions

Given the promising structural characteristics of this compound, future research should focus on:

- Synthesis and Optimization : Developing synthetic routes that enhance yield and purity.

- Pharmacokinetics and Toxicology : Evaluating absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

- Clinical Trials : If preclinical results are favorable, advancing to clinical trials to assess safety and efficacy in humans.

Mecanismo De Acción

The mechanism of action of 1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparación Con Compuestos Similares

Similar Compounds

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)phenyl)urea: Similar structure but with a phenyl group instead of a benzyl group.

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)ethyl)urea: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

1-Cyclopentyl-3-(4-(thiazol-2-yloxy)benzyl)urea (CAS No. 2034378-48-6) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including a cyclopentyl group and a thiazole moiety, suggest diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure

The compound is characterized by the following structural formula:

This structure incorporates a urea linkage, which is significant for its biological interactions.

This compound is believed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound may influence pathways related to:

- Oxidative Stress : Modulating oxidative stress responses can impact cell survival and apoptosis.

- Inflammation : The compound's potential anti-inflammatory properties could be beneficial in treating inflammatory diseases.

- Cell Proliferation : By affecting cell cycle regulators, it may play a role in cancer therapy.

Antimicrobial Properties

Recent studies suggest that this compound exhibits notable antibacterial activity. For instance, derivatives of thiazole compounds have been reported to inhibit the growth of various bacterial strains, indicating a potential for development as an antimicrobial agent.

Anticancer Potential

The compound's structure aligns with known anticancer agents, particularly those targeting specific signaling pathways in cancer cells. For example, similar thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess selective activity against tumor cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Detailed Research Findings

- Antibacterial Activity : A study evaluating the antibacterial efficacy of structurally similar compounds found that thiazole derivatives could inhibit gram-positive and gram-negative bacteria at concentrations as low as 250 μg/mL . This suggests that this compound might exhibit comparable or enhanced activity.

- Anticancer Studies : Research on related thiazole-containing compounds has shown promising results in inhibiting tumor growth in vitro. For example, compounds with similar structural motifs have displayed IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development .

Propiedades

IUPAC Name |

1-cyclopentyl-3-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-15(19-13-3-1-2-4-13)18-11-12-5-7-14(8-6-12)21-16-17-9-10-22-16/h5-10,13H,1-4,11H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOLNIGBNAKLKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.